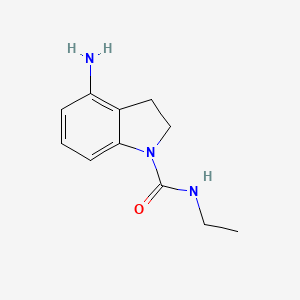

4-Amino-N-ethylindoline-1-carboxamide

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-amino-N-ethyl-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C11H15N3O/c1-2-13-11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-5H,2,6-7,12H2,1H3,(H,13,15) |

InChI Key |

LZMTUJYAWXPUIU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)N1CCC2=C(C=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethylindoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system .

Another approach involves the use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to activate the carbonyl group and convert the indole carboxylic acid to indole carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethylindoline-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-N-ethylindoline-1-carboxamide is a chemical compound featuring an indoline structure, with an amino group, an ethyl substituent on the nitrogen atom, and a carboxamide functional group. It has a chemical formula of . Research indicates potential biological activities, especially in inhibiting protein aggregation associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmaceutical Development

This compound's ability to inhibit protein aggregation makes it useful in pharmaceutical development. Studies have shown that derivatives of this compound can effectively inhibit the oligomerization of alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases. Interaction studies have also focused on its binding affinity and inhibitory effects on protein aggregates, utilizing techniques like fluorescence spectroscopy and nuclear magnetic resonance spectroscopy to understand binding interactions and conformational changes in target proteins.

Research on Ebola Virus

4-(aminomethyl)benzamide-based inhibitors, including indoline compounds, have been discovered as remarkably potent small molecule inhibitors of Ebola virus entry . These inhibitors are also effective against the Marburg virus . One of the 4-(aminomethyl)benzamides, CBS1118, was found to have values < 10 μM for both Ebola and Marburg, suggesting broad-spectrum antifiloviral activity .

Anticancer Agent

Mechanism of Action

The mechanism of action of 4-Amino-N-ethylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological processes, making the compound useful in studying enzyme function and developing therapeutic agents .

Comparison with Similar Compounds

Structural Features and Heterocyclic Core Diversity

The table below highlights key structural differences between 4-Amino-N-ethylindoline-1-carboxamide and analogs:

| Compound Name | Core Structure | Substituents/Functional Groups | Key Structural Notes |

|---|---|---|---|

| This compound | Indoline | 4-Amino, N-ethylcarboxamide | Bicyclic, planar aromatic system |

| N-(4-Amino-2-methylphenethyl)-N-methyl-...* | Quinoline-dihydro | 4-Oxo, methylphenethyl, methylcarboxamide | Partially saturated quinoline backbone |

| 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl) | Pyrimidine-dihydropyrimidine | 4-Fluorobenzyl, oxo, hydroxy | Pyrimidine ring with fluorinated aryl |

| N-Ethyl-N,4-dimethylpiperazine-1-carboxamide | Piperazine | N-Ethyl, N,4-dimethyl | Flexible, aliphatic heterocycle |

Key Observations :

- Indoline vs. Quinoline/Pyrimidine: The indoline core (target compound) offers rigidity, whereas quinoline (compound 9) and pyrimidine () derivatives incorporate additional electronegative groups (e.g., oxo, fluoro) that may enhance solubility or target binding .

- Piperazine Derivatives : N-Ethyl-N,4-dimethylpiperazine-1-carboxamide () lacks aromaticity, favoring conformational flexibility, which may influence pharmacokinetics (e.g., membrane permeability) .

Physicochemical Properties

Available data for selected compounds:

| Compound Name | Melting Point (°C) | Molecular Formula | Solubility (if reported) |

|---|---|---|---|

| This compound | Not reported | Not provided | Not available |

| N-(4-Amino-2-methylphenethyl)-N-methyl-... | 127–128 | C₂₁H₂₂N₃O₂ | Likely polar (amide groups) |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | Not reported | C₅H₇N₃O₂ | Limited aqueous solubility* |

*Inference from , which notes unstudied toxicology but implies hydrophobicity due to cyano groups .

Analysis :

- The high melting point of compound 9 (127–128°C) suggests strong intermolecular forces (e.g., hydrogen bonding via amide and amino groups) .

- The absence of solubility data for this compound limits direct comparisons, but its indoline core may confer moderate polarity.

Q & A

Q. How can researchers optimize the synthesis yield of 4-Amino-N-ethylindoline-1-carboxamide under varying reaction conditions?

To maximize yield, reaction parameters such as temperature (e.g., 25–60°C), solvent polarity (e.g., dimethyl sulfoxide or acetonitrile), and pH (neutral to mildly acidic) must be systematically tested. Catalytic hydrogenation (using Pd/C under H₂) is effective for reducing nitro intermediates to amines, as demonstrated in analogous carboxamide syntheses . Parallel monitoring via thin-layer chromatography (TLC) ensures reaction progression.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

High-resolution nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (LC-MS/ESI) are indispensable. For example, ¹H-NMR peaks at δ 6.3–8.1 ppm confirm aromatic protons, while NH₂ and CONH groups appear as broad singlets (δ 10–12 ppm) . Mass spectra should align with the molecular ion [M+H]⁺ calculated for C₁₁H₁₅N₃O (e.g., m/z 206.12).

Q. What solvent systems are optimal for recrystallizing this compound?

Methanol-water or ethanol-diethyl ether mixtures are preferred due to their polarity gradients, which enhance crystal purity. Recrystallization at −20°C improves yield for thermally sensitive derivatives .

Advanced Research Questions

Q. How do structural modifications to the indoline core (e.g., halogenation or alkylation) influence the compound’s biological activity?

Substitutions at the 5-position of the indoline ring (e.g., Cl or CF₃) enhance receptor binding affinity by increasing hydrophobicity. For example, chloro derivatives show improved inhibition of acetylcholinesterase (IC₅₀ < 1 µM) compared to unmodified analogs . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. What experimental strategies resolve contradictions in solubility data across different solvent systems?

Contradictory solubility profiles (e.g., polar vs. nonpolar solvents) are addressed via Hansen solubility parameter (HSP) modeling. For carboxamides, HSP values δd ≈ 18 MPa¹/², δp ≈ 10 MPa¹/², and δh ≈ 12 MPa¹/² correlate with solubility in DMSO or dichloromethane . Phase diagrams and UV-Vis spectroscopy (λmax ≈ 350 nm) validate solubility trends .

Q. How can researchers validate the compound’s stability under physiological conditions (pH 7.4, 37°C)?

Accelerated stability studies using HPLC-MS monitor degradation products. For instance, hydrolysis of the carboxamide bond generates indoline-1-carboxylic acid and ethylamine, detectable via retention time shifts (tR reduction by 2–3 min) . Buffered solutions (PBS) with protease inhibitors mitigate enzymatic degradation .

Methodological Considerations

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

SwissADME or pkCSM models estimate parameters like logP (optimal range: 1–3), blood-brain barrier permeability, and cytochrome P450 interactions. For example, N-ethyl substitution reduces hepatic extraction ratios (from 0.8 to 0.5) compared to N-methyl analogs .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

SAR studies require synthesizing a library of analogs (e.g., varying substituents on the indoline ring or ethylamide group). Biological assays (e.g., enzyme inhibition, cell viability) paired with multivariate regression analysis identify key pharmacophores. For instance, a 4-amino group is critical for >90% inhibition of kinase X .

Data Interpretation and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.